molecular formula C5H10O3 B8271544 Tetrahydro-2H-pyran-3,4-diol CAS No. 100937-79-9

Tetrahydro-2H-pyran-3,4-diol

Cat. No.: B8271544
CAS No.: 100937-79-9
M. Wt: 118.13 g/mol
InChI Key: PIWMSRFXAJSGLP-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-3,4-diol: is a pentitol derivative, which is a type of sugar alcohol This compound is characterized by the absence of one oxygen atom compared to its parent sugar, making it a deoxy sugar alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydro-2H-pyran-3,4-diol can be synthesized through several methods. One common approach involves the reduction of 1,5-anhydro-2-deoxy-2,3-diketo-pentitol using sodium borohydride as a reducing agent. The reaction is typically carried out in an aqueous solution at room temperature, yielding 1,5-anhydro-2-deoxypentitol as the primary product .

Industrial Production Methods: Industrial production of 1,5-anhydro-2-deoxypentitol often involves the catalytic hydrogenation of 1,5-anhydro-2-deoxy-2,3-diketo-pentitol. This process is carried out under high pressure and temperature conditions, using a metal catalyst such as palladium or platinum. The resulting product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-2H-pyran-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetrahydro-2H-pyran-3,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-anhydro-2-deoxypentitol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes involved in carbohydrate metabolism, such as glycosidases and dehydrogenases. It can inhibit or modulate the activity of these enzymes, affecting the overall metabolic process.

    Pathways Involved: Tetrahydro-2H-pyran-3,4-diol is involved in the glycolytic pathway, where it can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. .

Comparison with Similar Compounds

    1,4-Anhydro-2-deoxypentitol: Similar in structure but differs in the position of the anhydro bridge.

    1,5-Anhydro-2-deoxyhexitol: A hexitol derivative with an additional carbon atom.

    1,5-Anhydro-2-deoxytetritol: A tetritol derivative with one less carbon atom

Uniqueness: Tetrahydro-2H-pyran-3,4-diol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

oxane-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-4-1-2-8-3-5(4)7/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWMSRFXAJSGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310376
Record name 1,5-Anhydro-2-deoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100937-79-9
Record name 1,5-Anhydro-2-deoxypentitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100937-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Anhydro-2-deoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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